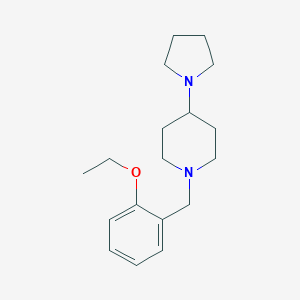![molecular formula C20H26N2O3 B247034 3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide, commonly known as "BEAP", is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of BEAP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and survival. BEAP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BEAP has been shown to exhibit significant biochemical and physiological effects in various cell types. It has been shown to induce apoptosis in cancer cells by activating caspase-mediated cell death pathways. BEAP has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, BEAP has been shown to protect against oxidative stress and inflammation, which are implicated in various diseases, including neurodegenerative diseases and cancer.
実験室実験の利点と制限
BEAP has several advantages for use in lab experiments. It exhibits high potency against cancer cells, making it an attractive candidate for drug development. BEAP is also relatively stable and can be easily synthesized in large quantities. However, BEAP has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, BEAP has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on BEAP. One area of interest is the development of novel BEAP derivatives with improved pharmacokinetic properties and higher potency against cancer cells. Another area of interest is the investigation of the potential use of BEAP as a neuroprotective agent in animal models of neurodegenerative diseases. Finally, the safety and efficacy of BEAP in human clinical trials need to be investigated to determine its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, BEAP is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method is complex, and its mechanism of action is not fully understood. However, it has been extensively studied for its anticancer and neuroprotective properties. BEAP has several advantages for use in lab experiments, but also has some limitations. Future research on BEAP should focus on the development of novel derivatives with improved pharmacokinetic properties, investigation of its potential as a neuroprotective agent, and investigation of its safety and efficacy in human clinical trials.
合成法
BEAP can be synthesized through a multistep process involving the reaction of 3,5-dimethoxybenzaldehyde with ethylamine, followed by the reaction of the resulting product with benzyl chloride and propanoyl chloride. The final product is obtained through the reaction of the intermediate product with lithium aluminum hydride. The synthesis of BEAP is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
BEAP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. BEAP has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
特性
製品名 |
3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC名 |
3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O3/c1-4-22(15-16-8-6-5-7-9-16)11-10-20(23)21-17-12-18(24-2)14-19(13-17)25-3/h5-9,12-14H,4,10-11,15H2,1-3H3,(H,21,23) |
InChIキー |
CSVSFHSGBPJYKL-UHFFFAOYSA-N |
SMILES |
CCN(CCC(=O)NC1=CC(=CC(=C1)OC)OC)CC2=CC=CC=C2 |
正規SMILES |
CCN(CCC(=O)NC1=CC(=CC(=C1)OC)OC)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)




